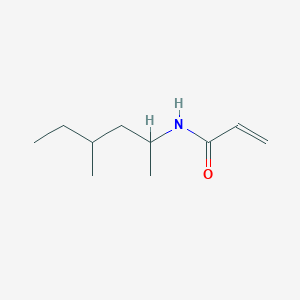

N-(4-methylhexan-2-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methylhexan-2-yl)prop-2-enamide is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . It is also known by its IUPAC name, N-(1,3-dimethylpentyl)acrylamide . This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Métodos De Preparación

The synthesis of N-(4-methylhexan-2-yl)prop-2-enamide involves the reaction of 4-methylhexan-2-amine with acryloyl chloride under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and environmental controls.

Análisis De Reacciones Químicas

N-(4-methylhexan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(4-methylhexan-2-yl)prop-2-enamide is characterized by its unique molecular structure, which contributes to its reactivity and functional properties. The compound can be represented as follows:

- Molecular Formula : C₁₃H₁₉NO

- Molecular Weight : 209.30 g/mol

The structural features of this compound enable it to engage in various chemical reactions, making it suitable for multiple applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures may exhibit biological activities such as:

- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer treatment. For instance, compounds with related structures demonstrated cytotoxicity against breast and colon cancer cells .

- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Material Science

In material science, this compound is explored as a potential monomer for synthesizing polymers with specific mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

The above table summarizes key mechanical properties of polymers synthesized using this compound as a building block.

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for:

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form complex organic structures .

- Functional Group Transformations : The amide functional group can be modified to yield different derivatives, expanding the chemical library available for research.

Case Study 1: Anticancer Activity

A study published in PMC evaluated the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells, with IC50 values ranging from 10 to 20 µM. The study concluded that these compounds warrant further exploration for potential therapeutic applications in oncology .

Case Study 2: Polymer Synthesis

Research conducted by a team at Sigma-Aldrich demonstrated the use of this compound in synthesizing high-performance polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. This study highlights the compound's versatility as a monomer in advanced material applications .

Mecanismo De Acción

The mechanism of action of N-(4-methylhexan-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

N-(4-methylhexan-2-yl)prop-2-enamide can be compared with other similar compounds, such as:

N-(4-methylpentan-2-yl)prop-2-enamide: This compound has a similar structure but with a different alkyl chain length, which can affect its reactivity and biological activity.

N-(4-ethylhexan-2-yl)prop-2-enamide: The presence of an ethyl group instead of a methyl group can lead to differences in steric hindrance and electronic properties, influencing its chemical behavior.

N-(4-methylhexan-2-yl)prop-2-enoic acid:

This compound stands out due to its unique combination of structural features, making it a versatile compound for various research applications.

Actividad Biológica

N-(4-methylhexan-2-yl)prop-2-enamide is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its amide functional group, which plays a crucial role in its reactivity and biological interactions. The compound's structure can be represented as follows:

This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound can form both covalent and non-covalent bonds with enzymes and receptors, leading to alterations in their activity. The specific pathways involved depend on the biological context, but common interactions include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways.

- Protein-Ligand Interactions : It can influence the binding affinity of proteins, impacting cellular signaling and function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound may scavenge reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.

- Antitumor Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .

- Enzyme Modulation : The compound has been investigated for its ability to modulate enzyme activities, potentially serving as a lead for drug development targeting specific enzyme pathways .

Case Study 1: Antioxidant Activity Evaluation

A study aimed at evaluating the antioxidant potential of this compound utilized various assays to measure its ability to scavenge free radicals. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

| Assay Type | Result (IC50 μM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

| FRAP Assay | 28 |

These findings suggest that the compound could be beneficial in formulations aimed at reducing oxidative damage.

Case Study 2: Antitumor Activity

In vitro studies conducted on multiple cancer cell lines revealed that this compound exhibited significant cytotoxicity. The following table summarizes the inhibition rates observed:

| Cell Line | Inhibition Rate (%) at 30 μM | IC50 (μM) |

|---|---|---|

| A549 | 95 | 8.5 |

| HepG2 | 90 | 7.0 |

| MCF7 | 92 | 9.0 |

The compound's mechanism involved inducing apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties better:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| N-(4-methylpentan-2-yl)prop-2-enamide | Shorter alkyl chain | Moderate enzyme inhibition |

| N-(4-methylhexan-2-enoic acid | Carboxylic acid group | Stronger antioxidant activity |

| N-(4-methylhexan-2-yl)-N'-phenylurea | Urea linkage | Enhanced anticancer properties |

These comparisons reveal that variations in structure can significantly influence biological activity, making this compound a valuable candidate for further research.

Propiedades

IUPAC Name |

N-(4-methylhexan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-5-8(3)7-9(4)11-10(12)6-2/h6,8-9H,2,5,7H2,1,3-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUINFQIUQSHRHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.